(4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one
Overview
Description
(4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chloromethyl group and a dimethoxybenzylidene moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloromethyl Group: This step may involve the chloromethylation of the isoxazole ring using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Attachment of the Dimethoxybenzylidene Moiety: This can be done through a condensation reaction between the isoxazole derivative and 2,3-dimethoxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the double bond in the benzylidene moiety, converting it to a single bond.
Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced benzylidene derivatives.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: Isoxazole derivatives are known for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(chloromethyl)-4-(benzylidene)isoxazol-5(4H)-one: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
(4E)-3-(methyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one: Lacks the chloromethyl group, which may influence its chemical properties and reactivity.
Uniqueness
The presence of both the chloromethyl group and the dimethoxybenzylidene moiety in (4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-11-5-3-4-8(12(11)18-2)6-9-10(7-14)15-19-13(9)16/h3-6H,7H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCCFPXMOUQFDK-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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